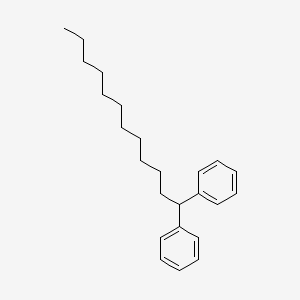

1,1-Diphenyldodecane

Description

Properties

CAS No. |

1603-53-8 |

|---|---|

Molecular Formula |

C24H34 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

1-phenyldodecylbenzene |

InChI |

InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3 |

InChI Key |

MPUACKZXJBPMHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Hydrogenation of Dicarboxylic Acid Derivatives

One of the most thoroughly studied and efficient methods to prepare 1,1-diphenyldodecane involves the hydrogenation and reductive amination of dodecanedioic acid derivatives in the presence of aniline. This approach is supported by recent green chemistry research from the University of St Andrews, which outlines a multi-step, one-pot process:

- Starting Materials: Dimethyl dodecanedioate or diphenyl dodecanedioate (esters of dodecanedioic acid).

- Catalysts and Conditions: Ruthenium catalyst with triphos ligand and methane sulfonic acid (MSA) under hydrogen atmosphere.

- Process: The dicarboxylic acid esters are first hydrogenated to form intermediates such as dodecanediol or diamides. Then, in the presence of aniline, reductive amination occurs, converting these intermediates into the target secondary diamine, 1,1-diphenyldodecane.

- Yields: High yields are reported, e.g., 94-95% for the diamine from dimethyl or diphenyl esters after 70 hours of reaction time.

- Byproducts: Phenol is formed when diphenyl esters are used due to the displacement of phenoxy groups.

- Reaction Pathway: Intermediates such as acid amides, diamides, and amide-amines are observed, with the final product formed after complete hydrogenation and amination (Scheme 2 in the research article).

- Advantages: This method is selective, environmentally friendly, and avoids polymer formation by controlling reaction steps and conditions.

This method also allows for the preparation of primary and secondary diamines and has been adapted to use aqueous ammonia or other amines for related compounds, demonstrating versatility in producing diamine derivatives with high purity and yield.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogenation & Reductive Amination | Dimethyl or diphenyl dodecanedioate + aniline | Ru/triphos/MSA catalyst, H2 atmosphere, 70 h | 94-95 | High selectivity, green chemistry, one-pot | Long reaction time, requires expensive catalyst |

| Alkyl Halide Coupling | 1-Bromohexane or 1-bromopentane + sodium metal | Dry reflux, HMPA solvent | 79-87 | Simple alkane chain formation | Does not directly introduce phenyl groups |

| Ullmann Coupling (Related) | Alkali metal phenolates + halobenzenes | Copper catalysts, 150-230°C | Up to 87 | Effective aromatic coupling | Primarily for diaryl ethers, not diphenyldodecane |

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyldodecane primarily undergoes substitution reactions due to the presence of phenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 1,1-Diphenyldodecane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed for reduction.

Major Products Formed:

Halogenation: Formation of halogenated derivatives like 1-chloro-1,1-diphenyldodecane.

Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

Reduction: Formation of reduced hydrocarbons with fewer double bonds or functional groups.

Scientific Research Applications

1,1-Diphenyldodecane has diverse applications in scientific research:

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential interactions with biological membranes and proteins.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenyldodecane involves its interaction with molecular targets through hydrophobic interactions. The phenyl groups enhance its ability to interact with aromatic amino acids in proteins, potentially affecting protein structure and function. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane properties and dynamics.

Comparison with Similar Compounds

Key Observations :

- Chain Length: Longer chains (e.g., dodecane in 1,1-Diphenyldodecane vs. ethane in 1,1-Diphenylethane) increase molecular weight and hydrophobicity, influencing solubility in nonpolar solvents .

- Unsaturation : 1,1-Diphenylbut-1-ene’s double bond enables participation in cycloadditions or electrophilic additions, unlike saturated analogs .

Q & A

Q. What are the key physicochemical properties of 1,1-Diphenyldodecane, and how are they experimentally determined?

1,1-Diphenyldodecane (C₂₄H₃₄) is a branched alkane derivative with two phenyl groups attached to the first carbon of a dodecane chain. Key properties include:

- Thermodynamic stability : Enthalpy of formation (ΔfH°) and Gibbs free energy (ΔfG°) can be calculated using group contribution methods or computational chemistry tools like density functional theory (DFT). Experimental values for similar alkanes suggest low reactivity under standard conditions .

- Spectroscopic characterization : Use NMR (¹H/¹³C) to confirm structure, GC-MS for purity analysis, and FT-IR to identify functional groups.

- Physical state : Likely a high-boiling-point liquid (inferred from analogs like dodecylbenzene, which has a boiling point >250°C ).

Methodological guidance : Validate computational predictions with experimental data. Cross-reference thermodynamic parameters (e.g., entropy, heat capacity) with databases like NIST Chemistry WebBook .

Q. What synthetic routes are available for 1,1-Diphenyldodecane, and what are their limitations?

While no direct synthesis protocols are provided in the evidence, analogous methods for aryl-alkanes suggest:

- Friedel-Crafts alkylation : React dodecane derivatives (e.g., 1-iodododecane) with benzene under Lewis acid catalysis (e.g., AlCl₃). Monitor side reactions like polyalkylation .

- Grignard coupling : Use phenylmagnesium bromide with 1-bromododecane, though steric hindrance may reduce yield.

Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Purity challenges may arise due to isomer formation; employ column chromatography for separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for 1,1-Diphenyldodecane?

Contradictions may arise from:

- Isomer interference : Structural analogs (e.g., 1-phenyldodecane ) or regioisomers can skew measurements. Use high-resolution mass spectrometry to confirm molecular identity.

- Methodological variability : Compare computational (DFT, group additivity) and experimental (calorimetry) data. For example, reports ΔfG° values derived from group contribution models, which may conflict with empirical results .

Resolution strategy : Conduct sensitivity analyses to identify error sources. Cross-validate using multiple techniques (e.g., DSC for enthalpy, vapor pressure measurements for volatility) .

Q. How does structural isomerism impact the experimental outcomes of 1,1-Diphenyldodecane in catalytic studies?

The branched structure of 1,1-Diphenyldodecane may influence:

- Catalytic activity : Steric hindrance from phenyl groups could reduce accessibility to active sites in hydrogenation or oxidation reactions.

- Thermal stability : Compare degradation pathways with linear analogs (e.g., n-dodecane) using TGA-MS. Branched structures often exhibit higher decomposition temperatures .

Experimental design : Use controlled isomer synthesis (e.g., 1,2-diphenyldodecane) to isolate steric/electronic effects. Monitor reaction kinetics via in-situ spectroscopy .

Q. What strategies ensure methodological rigor when studying 1,1-Diphenyldodecane’s environmental stability?

- Degradation analysis : Expose the compound to UV light, oxygen, and moisture. Track decomposition products (e.g., phenolic compounds) via LC-MS .

- Ecotoxicology : Use in silico tools (e.g., ECOSAR) to predict aquatic toxicity. Validate with bioassays on model organisms (e.g., Daphnia magna).

Data validation : Triangulate results across labs to address reproducibility issues. Document uncertainties in instrumentation (e.g., ±0.5°C in melting point measurements) .

Q. How can researchers address gaps in toxicological data for 1,1-Diphenyldodecane?

- Acute toxicity screening : Follow OECD guidelines for oral/dermal LD50 tests in rodents.

- Mutagenicity assays : Use Ames test (bacterial reverse mutation) to assess genotoxic risk .

Ethical compliance : Adhere to institutional review protocols for animal studies . If data is scarce, extrapolate from structurally similar compounds (e.g., dodecylbenzene ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.